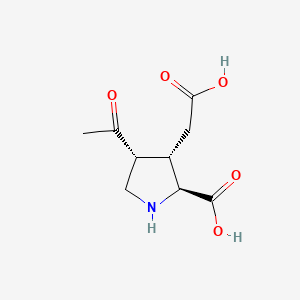
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, an acetic acid moiety, and specific stereochemistry, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by the introduction of the acetic acid and acetyl groups. The stereochemistry is carefully controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidineacetic acid: Lacks the acetyl and carboxy groups, resulting in different chemical properties and reactivity.
4-Acetylpyrrolidine: Contains the acetyl group but lacks the acetic acid moiety, affecting its solubility and biological activity.
2-Carboxypyrrolidine: Similar structure but without the acetyl group, leading to different applications and reactivity.
Uniqueness
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
59905-21-4 |
|---|---|
Fórmula molecular |
C9H13NO5 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(2S,3S,4R)-4-acetyl-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-4(11)6-3-10-8(9(14)15)5(6)2-7(12)13/h5-6,8,10H,2-3H2,1H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1 |
Clave InChI |
YOXNWCLMBJUVCV-BBVRLYRLSA-N |
SMILES isomérico |
CC(=O)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
SMILES canónico |
CC(=O)C1CNC(C1CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

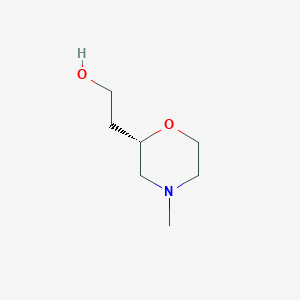
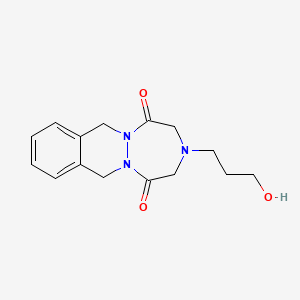
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)

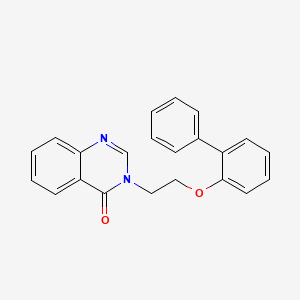
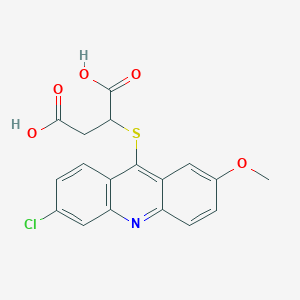

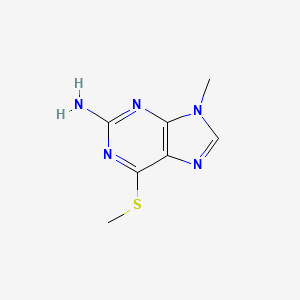

![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)

